

Technical Guide: Characterization and Control of Simvastatin Dimer (CAS 476305-24-5)[1]

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Compound of Interest

Compound Name: *Simvastatin dimer*

CAS No.: 476305-24-5

Cat. No.: B563584

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Executive Summary

In the high-stakes landscape of statin development, the purity of the Active Pharmaceutical Ingredient (API) is non-negotiable.[1] **Simvastatin Dimer** (CAS 476305-24-5), officially designated as Simvastatin EP Impurity D or USP Related Compound D, represents a critical quality attribute (CQA) in the synthesis of Simvastatin.[1][2] Unlike simple oxidative degradants, this impurity arises through a specific intermolecular esterification event during the lactonization phase.

This guide provides a comprehensive technical analysis of CAS 476305-24-5, detailing its molecular properties, formation kinetics, and a self-validating analytical control strategy.[1] It is designed for process chemists and analytical scientists requiring actionable, field-proven methodologies.[1]

Molecular Characterization Profile

Simvastatin Dimer is a high-molecular-weight lipophilic impurity.[1] Its presence indicates suboptimal control during the acid-to-lactone conversion step.[1]

Table 1: Physicochemical Properties of CAS 476305-24-5

Property	Specification
Common Name	Simvastatin Dimer Impurity (EP Impurity D)
CAS Registry Number	476305-24-5
IUPAC Name	(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate ester with Simvastatin Lactone
Molecular Formula	C ₅₀ H ₇₆ O ₁₀
Molecular Weight	837.13 g/mol
Appearance	White to off-white powder
Solubility	Soluble in Acetonitrile, Methanol, Ethyl Acetate; Insoluble in Water
Relative Retention Time (RRT)	~1.87 (Method Dependent)

Mechanistic Insight: Formation Pathway

Understanding the genesis of CAS 476305-24-5 is the first step in mitigation.^[1] This impurity is not a random degradation product; it is the result of intermolecular esterification.

The Lactonization Paradox

The synthesis of Simvastatin typically involves the lactonization of Simvastatin Ammonium Salt (or Simvastatin Acid).^[1] This process requires heat and often acid catalysis to close the lactone ring. However, these same conditions favor the attack of the hydroxyl group of one Simvastatin molecule onto the carboxyl group of another, forming the dimer.

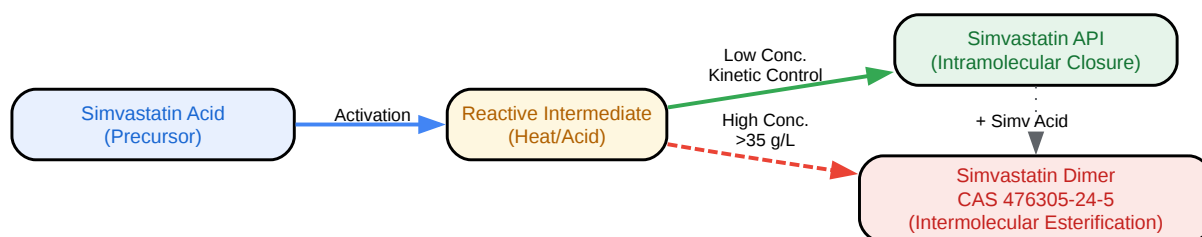
Key Drivers of Formation:

- Concentration: High reactant concentration (>35 g/L) increases the probability of intermolecular collision over intramolecular ring closure.^[1]

- Temperature: Prolonged reflux in solvents like toluene accelerates the dimerization kinetics.

Visualization: Dimerization Pathway

The following diagram illustrates the competitive kinetics between the desired intramolecular lactonization and the undesired intermolecular dimerization.



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Caption: Competitive kinetic pathway showing **Simvastatin Dimer** formation favored by high concentration.[1]

Analytical Architecture: Self-Validating Protocol

To detect and quantify CAS 476305-24-5, a standard C18 HPLC method is often insufficient due to the dimer's high lipophilicity and late elution.[1] The following protocol utilizes a gradient elution optimized for hydrophobic impurity profiling.

Chromatographic Conditions (Field-Proven)[1]

- Column: L1 (C18), 250 mm x 4.6 mm, 5 μ m (e.g., Zorbax SB-C18 or equivalent).[1]
- Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]
- Mobile Phase B: Acetonitrile (ACN).[1]
- Flow Rate: 1.5 mL/min.
- Detection: UV at 238 nm (Max absorption for the hexahydronaphthalene ring).[1]
- Column Temp: 45°C (Critical for resolution).

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Purpose
0.0	60	40	Equilibration
20.0	20	80	Elute Simvastatin
35.0	10	90	Elute Dimer (High Organic)
40.0	60	40	Re-equilibration

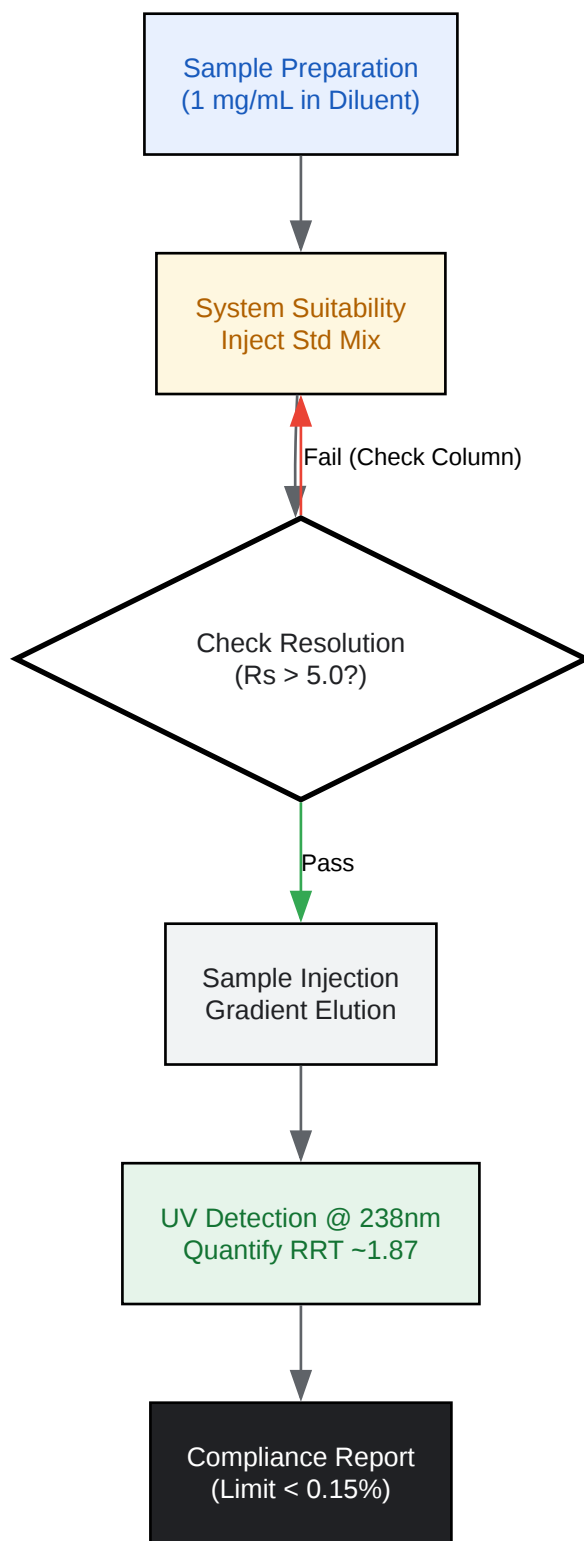
System Suitability & Validation Logic

A self-validating system must include a "Resolution Solution" containing both Simvastatin and the Dimer.^[1]

- Acceptance Criteria: Resolution (Rs) between Simvastatin and Dimer > 5.0.^[1]
- Why: The Dimer elutes significantly later (RRT ~1.87).^[1] If the dimer peak broadens or shifts, it indicates column fouling (lipid buildup) or improper organic ratio.^[1]

Visualization: Analytical Workflow

This workflow ensures data integrity from sample preparation to final compliance reporting.



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Caption: Logic flow for the detection and quantification of **Simvastatin Dimer** Impurity.

Control & Mitigation Strategies

Preventing the formation of CAS 476305-24-5 is more efficient than downstream purification.[1]

- Dilution Control: Maintain the Simvastatin Ammonium Salt concentration below 35 g/L during lactonization. Higher concentrations exponentially increase dimer formation rates [1].
- Solvent Selection: Use solvents that support lower reflux temperatures or azeotropic water removal (e.g., Toluene) but strictly monitor the reaction time.
- Endpoint Monitoring: Do not extend the reaction beyond the point of >99% conversion. The dimer forms primarily when the reaction is pushed too far or "over-cooked" in the presence of residual acid.

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